molecular formula C20H23ClN2O3S B2955487 N-(3-chloro-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021118-31-9

N-(3-chloro-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2955487
CAS RN: 1021118-31-9
M. Wt: 406.93
InChI Key: JTJHVRNLIKZCPB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as ML352, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Derivatives : A series of N-substituted derivatives bearing the phenylsulfonyl and piperidine moieties have been synthesized, showcasing the versatility of N-(3-chloro-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide in generating biologically active compounds. These derivatives have been evaluated for their enzymatic inhibition potential, particularly against acetylcholinesterase and butyrylcholinesterase, demonstrating promising activities in some cases while others remained inactive against specific enzymes (Khalid et al., 2014).

Antibacterial Potentials : Further explorations into the antibacterial properties of acetamide derivatives reveal moderate inhibitory activities against various bacterial strains. A specific compound, 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole, has been identified as a notable inhibitor for several bacteria including Salmonella typhi and Escherichia coli, highlighting the compound's role in addressing Gram-negative bacterial infections (Iqbal et al., 2017).

Structural and Chemical Analysis

Structural Elucidation : The structural analysis and confirmation of synthesized compounds, including this compound derivatives, are achieved through various spectroscopic techniques. These methods, such as IR, EIMS, and 1H-NMR, play a critical role in verifying the chemical structures, ensuring the accuracy of synthesis and the potential for further biological evaluations (Khalid et al., 2012).

Applications in Molecular Docking and Enzyme Inhibition

Molecular Docking Studies : Synthesized compounds from this compound have been subjected to molecular docking studies to investigate their interaction with enzymes such as carbonic anhydrase and cholinesterases. These studies help in understanding the binding efficiency and mechanism of inhibition, providing insights into the compound's therapeutic potential (Virk et al., 2018).

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-15-18(21)11-7-12-19(15)22-20(24)14-16-8-5-6-13-23(16)27(25,26)17-9-3-2-4-10-17/h2-4,7,9-12,16H,5-6,8,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJHVRNLIKZCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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